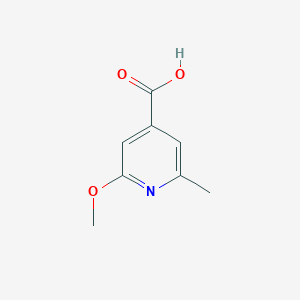

2-Methoxy-6-methylisonicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-6-methylisonicotinic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of isonicotinic acid, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylisonicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.

Oxidation: The methyl group at the 6-position is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce production costs.

化学反应分析

Oxidation Reactions

The methyl group at position 6 is susceptible to oxidation under controlled conditions. For example:

-

Oxidation to Carboxylic Acid : Reaction with potassium permanganate (KMnO₄) in acidic or neutral media converts the methyl group to a carboxylic acid, yielding 2-methoxy-6-carboxyisonicotinic acid. This parallels oxidation pathways observed in structurally similar pyridine derivatives .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80–100°C, 6–12 hrs | 2-Methoxy-6-carboxyisonicotinic acid |

| CrO₃ | Acetic acid, reflux | Partial oxidation to ketone |

Reduction Reactions

The pyridine ring and carboxylic acid group participate in reduction:

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 2-methoxy-6-methylisonicotinyl alcohol. This is consistent with reduction mechanisms of aromatic carboxylic acids .

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure saturates the pyridine ring to a piperidine derivative.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 2-Methoxy-6-methylisonicotinyl alcohol |

| H₂/Pd-C | 50–100 psi, 80–120°C | Hexahydro-2-methoxy-6-methylisonicotinic acid |

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions:

-

Demethylation : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group to a hydroxyl group, producing 2-hydroxy-6-methylisonicotinic acid .

-

Halogenation : Phosphorus tribromide (PBr₃) substitutes the methoxy group with bromine, forming 2-bromo-6-methylisonicotinic acid.

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | AcOH, reflux, 4–8 hrs | 2-Hydroxy-6-methylisonicotinic acid |

| PBr₃ | Dry DCM, 0–25°C | 2-Bromo-6-methylisonicotinic acid |

Decarboxylation

Thermal decarboxylation eliminates CO₂ from the carboxylic acid group under high temperatures (200–300°C), yielding 2-methoxy-6-methylpyridine. This reaction is typical for aromatic carboxylic acids with electron-withdrawing substituents .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides:

-

Methyl Ester Formation : Methanol and sulfuric acid yield the methyl ester derivative.

-

Amide Synthesis : Reaction with thionyl chloride (SOCl₂) followed by amines produces substituted amides.

| Reagent | Conditions | Product |

|---|---|---|

| CH₃OH/H₂SO₄ | Reflux, 6–12 hrs | Methyl 2-methoxy-6-methylisonicotinate |

| SOCl₂ + NH₃ | DCM, 0–25°C | 2-Methoxy-6-methylisonicotinamide |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to positions activated by substituents. For example:

-

Nitration : Concentrated nitric acid (HNO₃) introduces a nitro group at position 5, adjacent to the methoxy group.

Complexation with Metals

The carboxylic acid and pyridine nitrogen can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) to form chelates, which are studied for catalytic or medicinal applications .

Key Challenges and Research Gaps

While reaction pathways are inferred from analogous pyridine derivatives, experimental data specific to this compound remain limited. Further studies are needed to:

-

Optimize reaction conditions for higher yields.

-

Explore regioselectivity in electrophilic substitutions.

-

Characterize biological activity of derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-Methoxy-6-methylisonicotinic acid serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in creating various substituted derivatives through reactions such as oxidation, reduction, and substitution. These transformations enable the development of new chemical entities with diverse functionalities.

Biological Research

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory effects. These properties make it a candidate for further investigation in the development of new therapeutic agents aimed at treating infections and inflammatory conditions.

Protein Interaction Studies

Studies have shown that this compound has an affinity for certain proteins, which may influence its pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for evaluating its potential as a pharmaceutical agent.

Pharmaceutical Development

Drug Design and Development

The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects in various therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals. It acts as an intermediate in synthesizing agrochemicals and pharmaceuticals, contributing to the development of products that meet specific market needs.

Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in various transformations |

| Biological Research | Antimicrobial and anti-inflammatory properties | Exhibits significant biological activity |

| Pharmaceutical Development | Potential candidate for novel therapeutic agents | Structural modifications enhance efficacy |

| Industrial Applications | Intermediate in agrochemical and pharmaceutical production | Vital for specialty chemical production |

作用机制

The mechanism of action of 2-Methoxy-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

相似化合物的比较

Similar Compounds

Isonicotinic Acid: The parent compound, lacking the methoxy and methyl groups.

2-Methoxyisonicotinic Acid: Similar structure but without the methyl group at the 6-position.

6-Methylisonicotinic Acid: Similar structure but without the methoxy group at the 2-position.

Uniqueness

2-Methoxy-6-methylisonicotinic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research applications.

生物活性

2-Methoxy-6-methylisonicotinic acid (2M6MIA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of 2M6MIA, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of both a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the isonicotinic acid structure. Its molecular formula is C₉H₉NO₃, which contributes to its diverse chemical reactivity and potential applications in various fields.

Antimicrobial Properties

Research indicates that 2M6MIA exhibits notable antimicrobial activity against a range of pathogens. In laboratory studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food chemistry. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways, although specific pathways are still under investigation.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32 µg/mL |

| Gram-negative | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 128 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that derivatives of 2M6MIA may influence neurotransmitter production and regulation. This indicates potential therapeutic applications in neurodegenerative diseases where neurotransmitter dysregulation is a concern. The compound's ability to modulate enzyme activity involved in neurotransmitter synthesis could lead to new strategies for treatment.

Pharmaceutical Development

The unique structural features of 2M6MIA make it a valuable building block in the synthesis of novel pharmaceutical agents. Its derivatives are being explored for various therapeutic effects, including anti-inflammatory and anticancer activities. Research has shown that modifications to the methoxy and methyl groups can significantly alter the biological activity, providing avenues for targeted drug design.

Case Studies

- Antimicrobial Testing : A study conducted on foodborne pathogens revealed that 2M6MIA effectively inhibited the growth of several bacteria, demonstrating its potential as a food preservative. Controlled experiments showed significant reductions in microbial load when treated with varying concentrations of the compound.

- Neuroprotective Screening : In vitro studies assessed the impact of 2M6MIA on neuronal cell lines exposed to oxidative stress. Results indicated that the compound reduced cell death and preserved mitochondrial function, suggesting its potential role in protecting against neurodegeneration.

属性

IUPAC Name |

2-methoxy-6-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYXMXIKGJJYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。